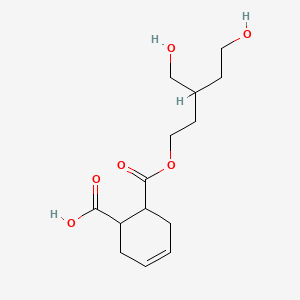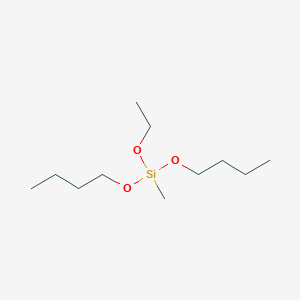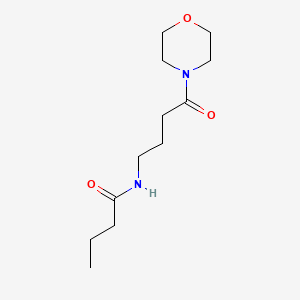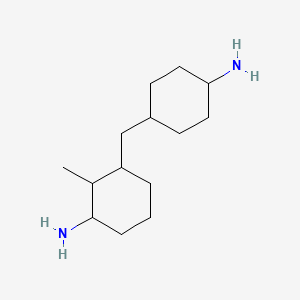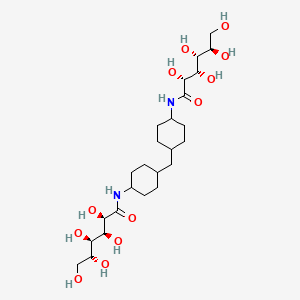
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone is a chemical compound with the molecular formula C15H17N3. It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a hydrazone linkage connecting it to another phenyl ring. This compound has various applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone typically involves the condensation of 4-(dimethylamino)benzaldehyde with phenylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone linkage allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzophenone: Similar in structure but lacks the hydrazone linkage.
4-(Dimethylamino)phenylhydrazine: Contains the dimethylamino group and hydrazine moiety but differs in overall structure
Uniqueness
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone is unique due to its hydrazone linkage, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6317-69-7 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(Z)-C-phenylcarbonohydrazonoyl]aniline |
InChI |
InChI=1S/C15H17N3/c1-18(2)14-10-8-13(9-11-14)15(17-16)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3/b17-15- |
InChI Key |
ILHLDKIEVVAISL-ICFOKQHNSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C(=N\N)/C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


